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Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

Cat. No.: B14062021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cytidine 5'-triphosphate (CTP) is a pivotal nucleotide involved in a myriad of essential cellular

processes. As a high-energy molecule, it serves as a fundamental building block for the

synthesis of RNA and is a key precursor in the biosynthesis of various phospholipids crucial for

membrane structure and function. The disodium salt of CTP is a stable and highly pure form of

this nucleotide, making it an indispensable reagent in biochemical assays for studying the

kinetics of a wide range of enzymes. Understanding the kinetics of CTP-dependent enzymes is

critical for elucidating metabolic pathways, discovering novel drug targets, and developing new

therapeutic agents.

These application notes provide detailed protocols and data for the use of CTP disodium salt in

enzyme kinetics assays, with a focus on CTP synthase, CTP:phosphocholine

cytidylyltransferase (CCT), and RNA polymerase.
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Property Value

Molecular Formula C₉H₁₄N₃Na₂O₁₄P₃

Molecular Weight 527.15 g/mol

Purity >98%

Appearance White to off-white powder

Solubility Soluble in water

Storage

Store at -20°C under desiccating conditions.

The product can be stored for up to 12 months.

[1]

Applications in Enzyme Kinetics
CTP disodium salt is a critical substrate for a variety of enzymes, enabling the study of their

kinetic properties, including the Michaelis-Menten constant (Km) and maximum velocity

(Vmax). These parameters are essential for characterizing enzyme-substrate affinity and

catalytic efficiency.

Key CTP-Dependent Enzymes:
CTP Synthase (CTPS): This enzyme catalyzes the de novo synthesis of CTP from Uridine 5'-

triphosphate (UTP), a rate-limiting step in pyrimidine biosynthesis.[2] Its activity is crucial for

DNA and RNA synthesis, as well as for phospholipid metabolism.

CTP:phosphocholine cytidylyltransferase (CCT): A key regulatory enzyme in the synthesis of

phosphatidylcholine (PC), a major component of eukaryotic membranes.[3] CCT catalyzes

the conversion of phosphocholine and CTP to CDP-choline.

RNA Polymerase: This enzyme incorporates CTP, along with ATP, GTP, and UTP, into a

growing RNA strand during the process of transcription.

CMP-N-acetylneuraminic acid (CMP-Neu5Ac) Synthetase: This enzyme utilizes CTP to

activate N-acetylneuraminic acid (sialic acid), a critical step in the biosynthesis of

sialoglycoconjugates involved in cell recognition and signaling.
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Quantitative Kinetic Data
The following tables summarize the kinetic parameters for various CTP-dependent enzymes.

Enzyme Organism Substrate
Apparent
K_m_

Apparent
V_max_

Reference

CTP

Synthase

Toxoplasma

gondii
ATP

0.14 ± 0.02

mM

1.4 ± 0.04

µmol/min/mg
[4]

UTP
0.07 ± 0.01

mM

1.3 ± 0.03

µmol/min/mg
[4]

Glutamine
0.23 ± 0.03

mM

1.4 ± 0.05

µmol/min/mg
[4]

CTP:phospho

choline

cytidylyltransf

erase

Rat

Pneumocytes

(choline-

depleted)

CTP
Lowered

K_m_
- [1]

CTP:phospho

ethanolamine

cytidylyltransf

erase

Rat Liver CTP/dCTP - - [5]

CMP-N-

acetylneuram

inic acid

synthetase

Group B

streptococci
CTP 1.4 mM - [6]

Neu5Ac 7.6 mM - [6]

RNA

Polymerase II
Yeast CTP - -

Note: Vmax values are often dependent on the specific assay conditions and enzyme

preparation and may not always be reported in literature in standardized units.
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General Considerations for Enzyme Kinetics Assays
Reagent Preparation: Prepare a stock solution of CTP disodium salt in nuclease-free water

and adjust the pH to 7.0-7.5 if necessary. Store frozen in aliquots to avoid repeated freeze-

thaw cycles. All other reagents should be of high purity.

Assay Buffer: The optimal buffer conditions (pH, ionic strength) should be determined for

each specific enzyme. A common starting point is a buffer such as Tris-HCl or HEPES at a

physiological pH (7.2-8.0).

Enzyme Concentration: The concentration of the enzyme should be kept constant and low

enough to ensure that the initial reaction rate is linear over the measured time course.

Substrate Concentration: Vary the concentration of CTP while keeping the concentrations of

other substrates constant and saturating. A typical range of CTP concentrations to test is 0.1

to 10 times the expected Km.

Temperature: Maintain a constant temperature throughout the assay, as enzyme activity is

highly temperature-dependent.

Controls: Include appropriate controls, such as a reaction mixture without the enzyme or

without CTP, to account for any non-enzymatic reaction or background signal.

Protocol 1: Spectrophotometric Assay for CTP Synthase
Activity
This protocol is adapted from general spectrophotometric enzyme assay principles and is

suitable for monitoring the production of CTP. The assay couples the production of ADP to the

oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase

(LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is

monitored.

Materials:

CTP disodium salt

UTP, ATP, L-glutamine, GTP
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Phosphoenolpyruvate (PEP)

NADH

Pyruvate kinase (PK)

Lactate dehydrogenase (LDH)

Purified CTP synthase

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Prepare the Reaction Mixture: In a microcuvette, prepare a reaction mixture containing:

Assay Buffer

1 mM ATP

0.5 mM UTP

2 mM L-glutamine

0.2 mM GTP

1 mM PEP

0.2 mM NADH

2 units/mL PK

2 units/mL LDH

Varying concentrations of CTP disodium salt (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM)
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Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5

minutes to allow for temperature equilibration.

Initiate the Reaction: Add a known amount of purified CTP synthase to the reaction mixture

and mix gently.

Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm

over time (e.g., every 15 seconds for 5-10 minutes).

Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of

the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220

M⁻¹cm⁻¹).

Data Analysis: Plot the initial velocities against the corresponding CTP concentrations. Fit the

data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for CTP.

Protocol 2: Radioisotopic Assay for
CTP:phosphocholine Cytidylyltransferase (CCT) Activity
This protocol utilizes radiolabeled phosphocholine to measure the activity of CCT.

Materials:

CTP disodium salt

[¹⁴C]Phosphocholine

Purified or partially purified CCT

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

Lipid vesicles (e.g., phosphatidylcholine/oleic acid) for enzyme activation

Scintillation cocktail and scintillation counter

Procedure:
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Prepare Lipid Vesicles: Prepare lipid vesicles by sonication or extrusion to activate the

enzyme.

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture

containing:

Assay Buffer

1 mM CTP disodium salt

0.5 mM [¹⁴C]Phosphocholine (with a known specific activity)

Lipid vesicles (e.g., 1 mM final lipid concentration)

Equilibrate: Pre-incubate the reaction mixture at 37°C for 5 minutes.

Initiate the Reaction: Add the CCT enzyme preparation to the reaction mixture to start the

reaction.

Incubate: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop the Reaction: Terminate the reaction by adding a small volume of a strong acid (e.g.,

10% trichloroacetic acid) or by heating.

Separate Product from Substrate: Separate the radiolabeled product (CDP-choline) from the

unreacted substrate ([¹⁴C]phosphocholine) using thin-layer chromatography (TLC) or an ion-

exchange chromatography method.

Quantify Radioactivity: Scrape the spot corresponding to CDP-choline from the TLC plate

into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a

scintillation counter.

Calculate Enzyme Activity: Calculate the amount of product formed based on the specific

activity of the [¹⁴C]phosphocholine and express the enzyme activity in units such as

nmol/min/mg of protein.
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Determine Kinetic Parameters: Repeat the assay with varying concentrations of CTP to

determine the K_m_ and V_max_.

Signaling Pathways and Workflows
CTP in Phospholipid Biosynthesis
CTP is a central molecule in the synthesis of major phospholipids. The following diagram

illustrates the key role of CTP in the CDP-choline and CDP-diacylglycerol pathways.

CTP

CTP:phosphocholine
cytidylyltransferase (CCT)

 Substrate

CDP-diacylglycerol
synthase

 Substrate

UTP CTP Synthase Substrate  Product

Choline Phosphocholine

 Choline
Kinase  Substrate

CDP-Choline Product Phosphatidylcholine (PC)

 CDP-choline:
diacylglycerol

cholinephosphotransferase

Diacylglycerol (DAG)

Glycerol-3-phosphate Phosphatidic Acid (PA)
 Substrate

CDP-Diacylglycerol Product

Phosphatidylinositol (PI)

Phosphatidylserine (PS)

Click to download full resolution via product page

Caption: CTP's central role in phospholipid biosynthesis pathways.

Experimental Workflow for Determining Enzyme Kinetics
The following diagram outlines the general workflow for determining the kinetic parameters of a

CTP-dependent enzyme.
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Start: Define Enzyme and Substrates

Prepare Reagents:
- CTP disodium salt stock

- Other substrates
- Enzyme stock
- Assay buffer

Set up Assay Reactions:
- Constant enzyme concentration

- Varying CTP concentrations
- Saturating co-substrates

Incubate at Constant Temperature

Measure Reaction Progress:
- Spectrophotometry

- Radiometry
- etc.

Collect Data:
Initial reaction rates (V₀)

at each [CTP]

Data Analysis:
Plot V₀ vs. [CTP]

Fit data to Michaelis-Menten Equation

Determine Kinetic Parameters:
K_m_ and V_max_

End

Click to download full resolution via product page

Caption: General workflow for enzyme kinetics determination.
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Conclusion
CTP disodium salt is a fundamental tool for researchers in biochemistry, molecular biology, and

drug discovery. Its use in enzyme kinetics assays allows for the precise characterization of a

wide array of enzymes that are central to cellular metabolism and signaling. The protocols and

data presented here provide a solid foundation for designing and executing robust experiments

to investigate the kinetics of CTP-dependent enzymes, ultimately contributing to a deeper

understanding of biological systems and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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